1-(2-fluorobenzyl)-1H-indole-5-carbaldehyde
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Overview
Description
1-(2-Fluorobenzyl)-1H-indole-5-carbaldehyde is an organic compound that belongs to the class of indole derivatives This compound features a fluorobenzyl group attached to the nitrogen atom of the indole ring and an aldehyde group at the 5-position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorobenzyl)-1H-indole-5-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluorobenzyl bromide and indole-5-carbaldehyde.
N-Alkylation: The indole-5-carbaldehyde undergoes N-alkylation with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Purification: The resulting product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 1-(2-fluorobenzyl)-1H-indole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 1-(2-fluorobenzyl)-1H-indole-5-carboxylic acid.
Reduction: 1-(2-fluorobenzyl)-1H-indole-5-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-fluorobenzyl)-1H-indole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzyl)-1H-indole-5-carbaldehyde depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, modulating their activity. The fluorobenzyl group can enhance the compound’s binding affinity to certain molecular targets, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
1-(2-fluorobenzyl)-1H-indole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position.
1-(2-chlorobenzyl)-1H-indole-5-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.
1-(2-fluorobenzyl)-1H-indole-5-carboxylic acid: Oxidized form of the compound.
Uniqueness: 1-(2-fluorobenzyl)-1H-indole-5-carbaldehyde is unique due to the specific positioning of the fluorobenzyl and aldehyde groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom can influence the compound’s electronic properties and interactions with biological targets, making it a valuable tool in research and development.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]indole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO/c17-15-4-2-1-3-14(15)10-18-8-7-13-9-12(11-19)5-6-16(13)18/h1-9,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQELACSLNFEYHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC3=C2C=CC(=C3)C=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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